molecular formula C20H20N6O6 B2781070 methyl 2-{7-[(methoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihyd ro-4H-1,2,4-triazino[4,3-h]purinyl}acetate CAS No. 898449-09-7

methyl 2-{7-[(methoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihyd ro-4H-1,2,4-triazino[4,3-h]purinyl}acetate

Cat. No. B2781070
CAS RN: 898449-09-7
M. Wt: 440.416
InChI Key: ZPYYHBHHXBDROV-UHFFFAOYSA-N
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Description

Methyl 2-{7-[(methoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihyd ro-4H-1,2,4-triazino[4,3-h]purinyl}acetate is a useful research compound. Its molecular formula is C20H20N6O6 and its molecular weight is 440.416. The purity is usually 95%.
BenchChem offers high-quality methyl 2-{7-[(methoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihyd ro-4H-1,2,4-triazino[4,3-h]purinyl}acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-{7-[(methoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihyd ro-4H-1,2,4-triazino[4,3-h]purinyl}acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Transformations

Several studies explore the synthesis and chemical transformations of structurally related compounds, which might offer insights into the reactivity and potential applications of methyl 2-{7-[(methoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate in synthetic chemistry. For example, research on the Pummerer rearrangement of phenyl methyl sulphonium bis(methoxycarbonyl)methylide suggests complex rearrangements and synthetic routes that could be relevant (Yagihara & Ōae, 1972). Similarly, studies on the catalytic hydrogenation of dihydrooxazines indicate the potential for creating dynamic mixtures of compounds through selective reactions, which may relate to the compound's reactivity or synthesis (Sukhorukov et al., 2008).

Molecular Structure Characterization

The detailed molecular structure characterization of compounds with similar functional groups, such as (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, provides insights into how specific substituents influence molecular geometry, intermolecular interactions, and potentially, reactivity (Mao et al., 2015).

Novel Synthesis Pathways

Research into novel synthesis pathways for related compounds, such as the photoinduced alkylative carbonylation of alkenes, might offer perspectives on how similar methodologies could be applied to methyl 2-{7-[(methoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate for the synthesis of complex molecules or as intermediates in organic synthesis (Ryu et al., 1996).

properties

IUPAC Name

methyl 2-[1-(2-methoxy-2-oxoethyl)-9-methyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O6/c1-23-17-16(18(29)25(20(23)30)10-14(27)31-2)24-9-13(12-7-5-4-6-8-12)22-26(19(24)21-17)11-15(28)32-3/h4-8H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYYHBHHXBDROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CC(=NN(C3=N2)CC(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16626512

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